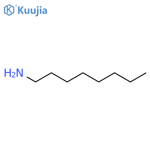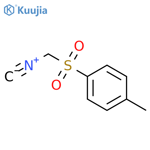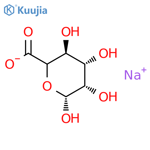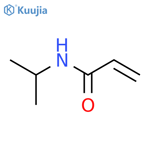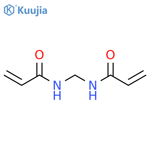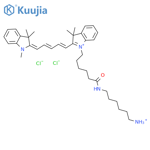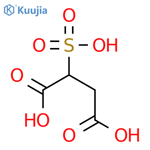- Preparation and characterization of dexamethasone loaded sodium alginate-graphene oxide microspheres for bone tissue engineering, Journal of Drug Delivery Science and Technology, 2021, 64, 102624
Cas no 9005-38-3 (Sodium alginate)
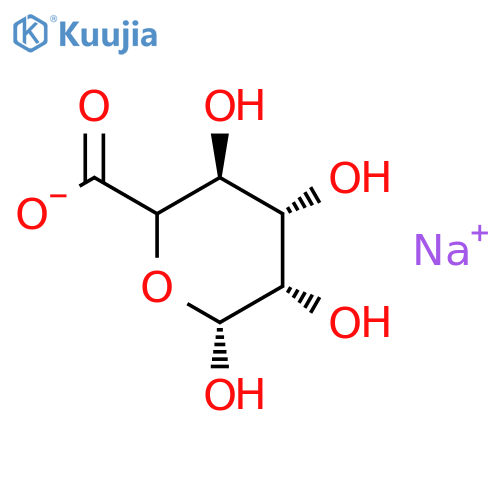
Sodium alginate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Alginic acid, sodium salt
- ALGIN
- ALGINATE SODIUM SALT
- Alginic acid monosodium salt
- ALGINIC SODIUM
- FEMA 2015
- POLYMANNURONIC ACID SODIUM SALT
- SODIUM ALGINATE
- SODIUM ALGINATE 300-400
- SODIUM ALGINATE 500-600
- SODIUM ALGINATE 80-120
- algiline
- algin(polysaccharide)
- alginatekmf
- algiponl-1168
- amnucol
- antimigrantc45
- cecalginetbv
- cohasal-ih
- daridqh
- Alginic Acid Sodium Salt, Technical Grade
- ALGINIC ACID SODIUM SALT, LOW VISCOSITY
- Alginicacid,sodiumsalt250GR
- Alginicacid,sodiumsalt5GR
- Alginate polysaccharides (from Fucus v.)
- SodiuM
- Sodium alginate,Alginic acid, sodium salt
- Sodium salt alginates extracted and purified from brown seaweed Ascophyllum n...
- Alginic acid sodium salt from brown algae
- sodium (2S,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
- CID 23693089
- Alginate
- Sodium 3,4,5,6-tetrahydroxyoxane-2-carboxylate
- 9005-38-3
- AKOS040755052
- SCHEMBL20919851
- FT-0670280
- sodium;3,4,5,6-tetrahydroxyoxane-2-carboxylate
- FT-0621962
- natriumglucuronat
- EN300-8753189
- Alginate Oligosaccharide
- MSXHSNHNTORCAW-UHFFFAOYSA-M
- sodium glucuronic acid
- Sodium alginate
-
- MDL: MFCD00081310
- Inchi: InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2-,3-,4?,6+;/m0./s1
- InChI-Schlüssel: MSXHSNHNTORCAW-MPGIDXPLSA-M
- Lächelt: [Na+].O1[C@H]([C@H]([C@H]([C@@H](C1C(=O)[O-])O)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 216.02500
- Monoisotopenmasse: 398.106041
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 6
- Komplexität: 541
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 10
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Topologische Polaroberfläche: 202
- XLogP3: -3.7
Experimentelle Eigenschaften
- Farbe/Form: Weißes oder gelbliches Pulver. Geruchs- und geschmacksneutral
- Schmelzpunkt: No data available
- Siedepunkt: No data available
- Flammpunkt: No data available
- PH: 6.0-8.0 (10mg/mL in H2O)
- Löslichkeit: Soluble in water. Insoluble in alcohol, chloroform and ether.
- Wasserteilungskoeffizient: Soluble in water. Insoluble in alcohol, chloroform and ether.
- Stabilität/Haltbarkeit: Stable. Incompatible with strong acids, strong bases, strong oxidizing agents.
- PSA: 130.28000
- LogP: -4.46380
- Merck: 14,241
- Sensibilität: Hygroscopic
- FEMA: 2014 | ALGIN (LAMINARIA SPP. AND OTHER KELPS)
- Dampfdruck: No data available
- Löslichkeit: In Wasser langsam auflösen, um eine viskose Lösung zu bilden, unlöslich in Ethanol, Chloroform oder Diethylether.
Sodium alginate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315; H319; H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:1
- Code der Gefahrenkategorie: R36/37/38: Reizend für Augen, Atemwege und Haut.
- Sicherheitshinweise: S24/25: Haut- und Augenkontakt verhindern.
- FLUKA MARKE F CODES:3
- RTECS:AZ5820000
-
Identifizierung gefährlicher Stoffe:

- TSCA:Yes
- Lagerzustand:2-8°C
Sodium alginate Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 603390-2.5KG |
Sodium alginate, low viscosity,Viscosity:20 - 100 Cp |
9005-38-3 | 2.5KG |
¥ 2340 | 2022-04-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S875038-100g |
Sodium alginate |
9005-38-3 | , :≤0.1% | 100g |
¥106.00 | 2022-09-28 | |
| Cooke Chemical | A7255612-10KG |
Sodium alginate |
9005-38-3 | Viscosity 200 ± 20MPA.S | 10kg |
RMB 2079.20 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087623-1kg |
Sodium alginate |
9005-38-3 | 300-800mpa.s,80 | 1kg |
¥ŎȋLJ | 2023-07-25 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S875336-25g |
Sodium alginate |
9005-38-3 | AR,90%,M/G=2:1 | 25g |
¥54.00 | 2022-10-10 | |
| abcr | AB355107-1kg |
Alginic acid sodium salt, high viscosity; . |
9005-38-3 | 1kg |
€184.80 | 2025-02-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S72951-100g |
Sodium alginate |
9005-38-3 | 100g |
¥518.0 | 2021-09-07 | ||
| BAI LING WEI Technology Co., Ltd. | 937673-100G |
Sodium alginate, very low viscosity,Viscosity:≤10 Cp (1% in H2O, 25 ℃) |
9005-38-3 | 100G |
¥ 257 | 2022-04-26 | ||
| BAI LING WEI Technology Co., Ltd. | 603390-100G |
Sodium alginate, low viscosity,Viscosity:20 - 100 Cp |
9005-38-3 | 100G |
¥ 202 | 2022-04-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W201502-5KG |
Sodium alginate |
9005-38-3 | 5KG |
7427.17 | 2021-05-17 |
Sodium alginate Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
- Chemical modification of alginate with tosylmethyl isocyanide, propionaldehyde and octylamine via the Ugi reaction for hydrophobic drug delivery, Polymer Bulletin (Heidelberg, 2022, 79(9), 7809-7826
Herstellungsverfahren 3
Herstellungsverfahren 4
Herstellungsverfahren 5
1.2R:N-Hydroxysuccinimide, 0.5 h, rt
1.3S:EtOH, overnight, 24°C
- Evaluation of the in vivo fate of ultrapure alginate in a BALB/c mouse model, Carbohydrate Polymers, 2021, 262, 117947
Herstellungsverfahren 6
Herstellungsverfahren 7
Herstellungsverfahren 8
Herstellungsverfahren 9
Sodium alginate Raw materials
- N-Isopropylacrylamide
- Alginic Acid
- N,N'-Methylenebisacrylamide
- octan-1-amine
- Sulfosuccinic Acid Solution ( 70wt. % in H2O )
- 1-isocyanomethanesulfonyl-4-methylbenzene
- Cyanine5 amine hydrochloride
- Sodium alginate
- 2-Aminoethyl methacrylate hydrochloride
Sodium alginate Preparation Products
Sodium alginate Lieferanten
Sodium alginate Verwandte Literatur
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Zuckersäuren und Derivate
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Kohlenhydrate und Kohlenhydrat-Conjugate Zuckersäuren und Derivate
Weitere Informationen zu Sodium alginate
Sodium Alginate (9005-38-3) in Drug Delivery Systems: Enhancing Bioavailability and Controlled Release
In the realm of biomedical and pharmaceutical research, Sodium Alginate (CAS 9005-38-3) has emerged as a pivotal polymer due to its unique gelling properties and biocompatibility. Derived from brown seaweed, this natural polysaccharide is widely utilized in drug delivery systems, particularly for its ability to form hydrogels under mild conditions. Researchers are increasingly focusing on its role in enhancing drug bioavailability, especially for poorly soluble compounds. For instance, alginate-based nanoparticles have shown promise in improving the absorption of hydrophobic drugs like curcumin or paclitaxel, addressing a critical challenge in oncology and anti-inflammatory therapies. Additionally, its pH-sensitive swelling behavior makes it ideal for targeted release in the gastrointestinal tract, a hot topic in precision medicine. Studies published in journals like International Journal of Pharmaceutics highlight its potential to replace synthetic polymers, aligning with the growing demand for sustainable excipients.
Sodium Alginate (9005-38-3) for Wound Healing Applications: Combining Antimicrobial and Tissue Regeneration
The wound care market is witnessing a surge in demand for advanced materials that integrate antimicrobial properties with tissue regeneration, and Sodium Alginate (9005-38-3) is at the forefront of this trend. Its ability to form moist wound dressings that promote granulation and epithelialization has been extensively documented. Recent innovations include alginate composites loaded with silver nanoparticles or honey, which synergistically combat infections while accelerating healing—a key concern for diabetic ulcer patients. A 2023 study in Biomaterials Science demonstrated that alginate-based hydrogels could reduce bacterial load by 90% while maintaining biodegradability, a critical factor for environmentally conscious healthcare solutions. Furthermore, its hemostatic properties make it invaluable in emergency trauma care, a niche that garners significant attention from both clinicians and investors.
Sodium Alginate (9005-38-3) in 3D Bioprinting and Tissue Engineering: Scaffold Design and Cellular Compatibility
As 3D bioprinting revolutionizes regenerative medicine, Sodium Alginate (9005-38-3) has become a cornerstone material for scaffold fabrication. Its low immunogenicity and ability to mimic extracellular matrix structures align perfectly with the requirements for organ-on-chip and cartilage regeneration projects. A notable application is its combination with gelatin or cellulose to enhance mechanical strength while preserving cell viability—a parameter heavily scrutinized in peer-reviewed studies. For example, a 2022 Nature Communications paper highlighted alginate’s role in printing vascularized tissues, addressing the persistent challenge of nutrient diffusion in thick constructs. The material’s shear-thinning behavior also ensures precise deposition during printing, a technical advantage frequently searched by bioengineers optimizing print resolution and speed.
Sodium Alginate (9005-38-3) as a Functional Food Additive: Cholesterol Management and Gut Health
Beyond pharmaceuticals, Sodium Alginate (9005-38-3) is gaining traction in the nutraceutical sector for its dual role in cholesterol reduction and prebiotic effects. Clinical trials have shown that alginate fibers can bind to bile acids in the intestine, lowering LDL cholesterol levels by up to 15%—a statistic highly relevant to cardiovascular health forums. Concurrently, its fermentation by gut microbiota produces short-chain fatty acids, fostering a healthy microbiome, a trending topic in functional food research. Products like alginate-enriched yogurts or supplements are increasingly marketed with EFSA-approved claims, catering to consumers seeking evidence-based dietary solutions. This intersection of food science and health benefits positions alginate as a versatile ingredient in the booming clean-label movement.
Regulatory Status and Safety of Sodium Alginate (9005-38-3): Compliance with FDA and EMA Guidelines
The regulatory landscape for Sodium Alginate (9005-38-3) underscores its GRAS (Generally Recognized as Safe) designation by the FDA and approval under EU Regulation No. 231/2012. This status is frequently queried by manufacturers aiming to expedite product approvals, particularly in cosmeceuticals and pediatric formulations. Toxicological assessments, including OECD 408-compliant studies, confirm its safety even at high doses, with no observed adverse effects below 5,000 mg/kg body weight—a critical data point for regulatory submissions. However, debates persist around heavy metal limits in seaweed-derived batches, prompting suppliers to adopt ICP-MS testing protocols. Such details are crucial for B2B buyers prioritizing supply chain transparency, a concern amplified by recent ISO 22000 updates.



